molecular formula C20H28N2O2 B12874431 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12874431
M. Wt: 328.4 g/mol
InChI Key: PYWFEROGTALLFM-HZPDHXFCSA-N
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Description

1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The presence of tert-butyl groups and the chiral centers in the oxazoline rings make this compound particularly interesting for various applications in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to Benzene Core: The oxazoline rings are then attached to the benzene core through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to oxazoles.

    Reduction: The oxazoline rings can be reduced to amino alcohols.

    Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxazoles.

    Reduction: Amino alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

    Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis.

    Material Science: Employed in the synthesis of chiral polymers and materials.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.

    Coordination Chemistry: Used to form complexes with metals for various catalytic applications.

Mechanism of Action

The mechanism of action of 1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene in asymmetric catalysis involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions, leading to the preferential formation of one enantiomer over the other. The oxazoline rings coordinate to the metal center, stabilizing the transition state and enhancing the reaction rate.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene: Features tert-butyl groups and oxazoline rings.

    1,4-Bis((S)-4-(isopropyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with isopropyl groups instead of tert-butyl groups.

    1,4-Bis((S)-4-(methyl)-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of tert-butyl groups.

Uniqueness

This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the selectivity of the compound in asymmetric catalysis. The chiral centers in the oxazoline rings further contribute to its effectiveness in inducing enantioselectivity.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(4S)-4-tert-butyl-2-[4-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-7-9-14(10-8-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1

InChI Key

PYWFEROGTALLFM-HZPDHXFCSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)(C)C

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)(C)C

Origin of Product

United States

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